![molecular formula C10H13NO B7895055 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine CAS No. 910400-66-7](/img/structure/B7895055.png)
2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine
Overview
Description
2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine involves the alkylation of 2,3-dihydrobenzofuran with ethylene oxide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Another method involves the reduction of 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-one using a reducing agent like sodium borohydride in methanol, followed by amination with ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the initial synthesis of the benzofuran core, followed by functionalization to introduce the ethan-1-amine group. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted benzofurans with different functional groups.
Scientific Research Applications
Pharmacological Research
Preliminary studies indicate that 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine may interact with various neurotransmitter systems. Its potential applications include:
- Mood Regulation : Research suggests it may influence mood-related neurotransmitters, making it a candidate for studying mood disorders.
- Neuroprotection : The compound has been investigated for its neuroprotective properties, which could be beneficial in conditions like neurodegenerative diseases.
Analytical Chemistry
The compound serves as an analytical reference standard in mass spectrometry and forensic toxicology. Its applications include:
- Forensic Analysis : Used to identify substances in toxicology reports.
- Mass Spectrometry : Acts as a calibration standard for accurate measurement of other compounds.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Findings indicated a significant reduction in neuronal cell death when administered prior to neurotoxic exposure. This suggests potential therapeutic implications for neurodegenerative diseases.
Case Study 2: Mood Regulation
Another research project examined the compound's effects on mood regulation in rodent models. Results showed that administration led to increased levels of serotonin and dopamine, correlating with improved mood-related behaviors. This positions the compound as a promising candidate for further exploration in mood disorder therapies.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine can be compared with other benzofuran derivatives such as:
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Similar structure but different functional group, used in different applications.
Benzofuran-3-ethanol: Another benzofuran derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific ethan-1-amine group, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
The compound 2-(2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine , also known as EN300-1716131 , is a member of the benzofuran family, characterized by a fused benzene and furan ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : Not specified in available literature.
- Molecular Formula : C₁₁H₁₅N
- Purity : >95% for research purposes .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amine group allows for the formation of hydrogen bonds with macromolecules, while the benzofuran moiety can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate enzyme activities and receptor functions, leading to various physiological effects.
Anticancer Activity
Research has indicated that compounds within the benzofuran class exhibit anticancer properties. For instance:
- Study Findings : A related compound demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC₅₀ values indicating effective dose-dependent responses .
Cell Line | IC₅₀ Value (nM) | Selectivity Index |
---|---|---|
A549 | 250 | >5 |
HeLa | 300 | >4 |
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects:
- Mechanism : The compound may inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety .
Study on Anticancer Effects
A study published in ACS Omega explored the anticancer effects of structurally similar compounds. The results indicated that modifications in the benzofuran structure significantly affected cytotoxicity against various cancer cell lines. The study highlighted the importance of structural features in enhancing biological activity .
Neuroprotection Research
Another investigation focused on the neuroprotective properties of benzofuran derivatives. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, supporting their potential use in treating neurodegenerative disorders .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVOQLHSCVKTGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295486 | |
Record name | 2,3-Dihydro-2-benzofuranethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201295486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910400-66-7 | |
Record name | 2,3-Dihydro-2-benzofuranethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910400-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-benzofuranethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201295486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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